(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with methoxy, dimethyl, and methanamine groups
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against various biological targets . The compound may interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
Related compounds have been found to possess various biological activities, affecting a range of biochemical pathways . These could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-methoxypyrazole: Similar structure but lacks the methanamine group.
5-amino-1,3-dimethylpyrazole: Contains an amino group instead of methoxy and methanamine groups.
1,3-dimethyl-4-phthalidylpyrazole: Features a phthalidyl group instead of methoxy and methanamine groups.
Uniqueness
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methanamine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
(5-methoxy-1,3-dimethylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSCRVKNEQXWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177283-50-9 | |
Record name | (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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